Ethyl piperidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl piperidine-3-carboxylate involves various strategies, including the gas-phase elimination kinetics, practical synthesis routes, and microbial reduction methods. One notable method involves the gas-phase elimination of ethyl piperidine-3-carboxylate over a temperature range of 369–450.3°C, demonstrating a first-order rate law and following a concerted six-membered cyclic transition state mechanism (Monsalve et al., 2006). Another approach highlights a practical synthesis from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001).
Molecular Structure Analysis
The molecular structure of ethyl piperidine-3-carboxylate and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Structural analyses have provided insights into the compound's conformation, intermolecular interactions, and stability under different conditions. For instance, the crystal structure determination and Hirshfeld surface analysis of related piperidin-4-one compounds reveal dominant intra and intermolecular C—H···O interactions and C—H···π interactions, which contribute to the crystal packing and stability of these molecules (R. V. & R. C., 2021).
Chemical Reactions and Properties
Ethyl piperidine-3-carboxylate undergoes various chemical reactions, including elimination, carbonylation, and nucleophilic substitution, influenced by its functional groups and molecular structure. These reactions are crucial for modifying the compound to obtain desired properties or functionalities for specific applications. The carbonylation reaction, for instance, demonstrates the compound's reactivity towards CO and ethylene under catalytic conditions, leading to novel carbonylated products (Ishii et al., 1997).
Scientific Research Applications
Antibacterial and Antituberculosis Agents : A compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate shows activity against Mycobacterium tuberculosis GyrB DNA gyrase, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).
Analgesic Properties : Ethyl 3-phenyltropane-3-carboxylate hydrochloride, a tropane analogue of pethidine and related to piperidine compounds, exhibits promising analgesic properties and is 1-5 times as effective as morphine in certain tests (Casy & Coates, 1974).
Chemical Reactions and Alkylation : Ethyl 1-methyl 2-ethoxy 3-indole carboxylate acts as an alkylating reagent with nucleophiles like piperidine, exhibiting ester amidification with piperidine and showing sensitivity to steric effects (Deberly et al., 1975).
Stereochemistry and Microbial Reduction : Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate predominantly produces a stereospecific compound, which has implications in stereochemistry and pharmaceutical synthesis (Guo et al., 2006).
Visualisation of GABAergic Neurotransmission : A compound structurally related to piperidine-3-carboxylate may enable in vivo visualization of GABAergic neurotransmission, indicating potential in neurological studies and drug development (Schirrmacher et al., 2001).
Enzyme Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are potent inhibitors for acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).
Catalysis in Chemical Synthesis : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, contributing to the synthesis of carboxamides and ketocarboxamides, important in pharmaceuticals and organic chemistry (Takács et al., 2014).
Future Directions
Piperidines, including Ethyl piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
Record name | Ethyl nipecotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl piperidine-3-carboxylate | |
CAS RN |
5006-62-2, 71962-74-8 | |
Record name | Ethyl nipecotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperidine-3-carboxylate (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5006-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl nipecotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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